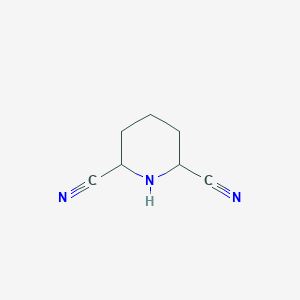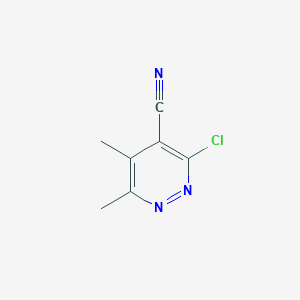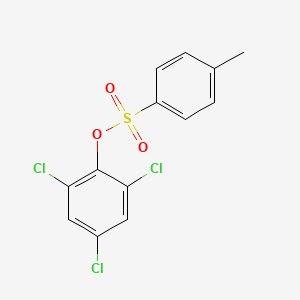
2,4,6-三氯苯基 4-甲基苯磺酸酯
描述
科学研究应用
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics research: It is used as a reagent for modifying proteins and studying protein-protein interactions.
Chemical synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological studies: The compound is used to investigate the effects of sulfonate esters on biological systems.
Industrial applications: It is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate are currently unknown . This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate . .
生化分析
Biochemical Properties
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells . For instance, it has been observed to interact with sulfotransferase enzymes, leading to the inhibition of sulfonation reactions. This interaction can affect the metabolism of various substrates, including hormones and xenobiotics .
Cellular Effects
The effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt the normal function of cells by inhibiting key enzymes involved in metabolic pathways . Additionally, it can affect the expression of genes related to detoxification processes, leading to altered cellular responses to environmental stressors .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate can change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, affecting the metabolism of various substrates . This compound can alter metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .
化学反应分析
Types of Reactions
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: The reaction is performed in aqueous basic conditions, often using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Hydrolysis: The major products are 2,4,6-trichlorophenol and 4-methylbenzenesulfonic acid.
相似化合物的比较
Similar Compounds
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonamide
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonyl chloride
Uniqueness
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is unique due to its specific combination of a trichlorophenyl group and a methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
属性
IUPAC Name |
(2,4,6-trichlorophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPSNZVANNCQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323487 | |
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7466-04-8 | |
| Record name | NSC404096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


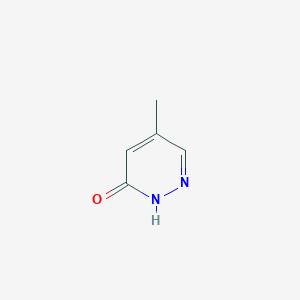
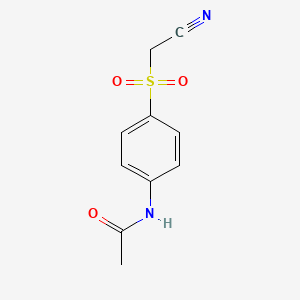
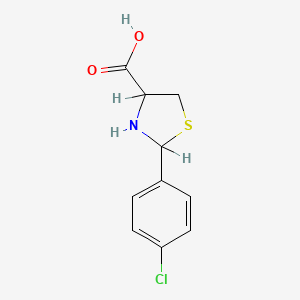
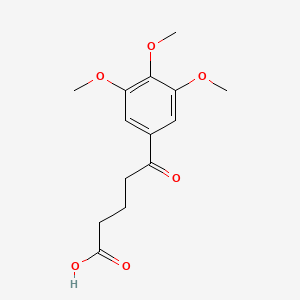
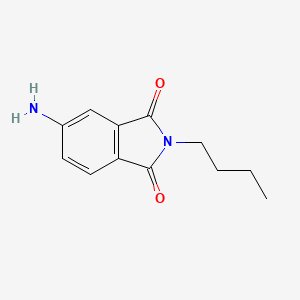
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
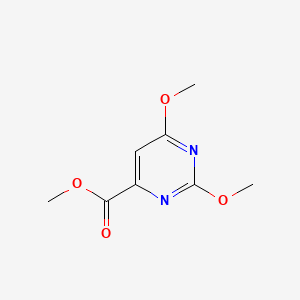
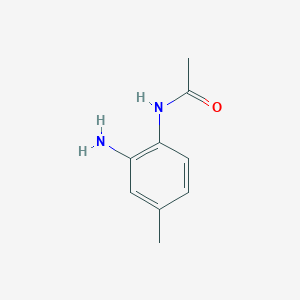
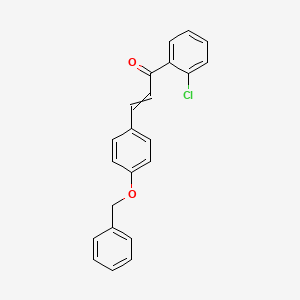
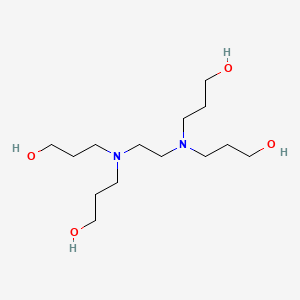
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
